molecular formula C13H23BN2O2 B7954037 3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole

3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole

Cat. No.: B7954037
M. Wt: 250.15 g/mol
InChI Key: AISHXYQAQJDVJO-UHFFFAOYSA-N
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Description

3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is a chemical compound that features a pyrazole ring substituted with a tert-butyl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The dioxaborolane moiety can be introduced via borylation reactions using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are optimized to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .

Scientific Research Applications

3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane moiety, in particular, is known for its role in cross-coupling reactions, where it acts as a boron source for the formation of carbon-carbon bonds. The tert-butyl group provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-tert-Butyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazole is unique due to the combination of its pyrazole ring, tert-butyl group, and dioxaborolane moiety. This combination imparts specific reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

5-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23BN2O2/c1-11(2,3)10-9(8-15-16-10)14-17-12(4,5)13(6,7)18-14/h8H,1-7H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISHXYQAQJDVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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